3'-(Trifluoromethyl)-beta,beta,beta-trifluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-1-(3-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H6F6O. It is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties to the compound. This compound is used in various scientific research applications due to its distinctive reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(3-(trifluoromethyl)phenyl)propan-1-one typically involves the trifluoromethylation of suitable precursors. One common method includes the reaction of trifluoromethyl ketones with appropriate aryl halides under specific conditions. The reaction is often catalyzed by transition metals such as palladium or copper, and the use of ligands can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3,3,3-Trifluoro-1-(3-(trifluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include trifluoromethylated carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoro-1-(3-(trifluoromethyl)phenyl)propan-1-one is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems.
Medicine: It is explored for its potential therapeutic applications, including the development of new drugs with enhanced metabolic stability and bioavailability.
Wirkmechanismus
The mechanism by which 3,3,3-Trifluoro-1-(3-(trifluoromethyl)phenyl)propan-1-one exerts its effects involves the interaction of its trifluoromethyl groups with molecular targets. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The pathways involved in these interactions are often studied using advanced techniques such as molecular modeling and spectroscopy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)acetophenone: Another trifluoromethylated compound with similar reactivity but different structural properties.
3,3,3-Trifluoro-1-phenylpropan-1-one: A compound with a similar backbone but lacking the additional trifluoromethyl group on the phenyl ring.
Uniqueness
3,3,3-Trifluoro-1-(3-(trifluoromethyl)phenyl)propan-1-one is unique due to the presence of multiple trifluoromethyl groups, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and compounds .
Eigenschaften
Molekularformel |
C10H6F6O |
---|---|
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
3,3,3-trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)5-8(17)6-2-1-3-7(4-6)10(14,15)16/h1-4H,5H2 |
InChI-Schlüssel |
DAMVCOLDLKIBIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.